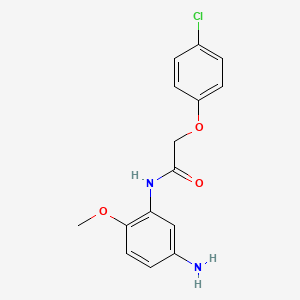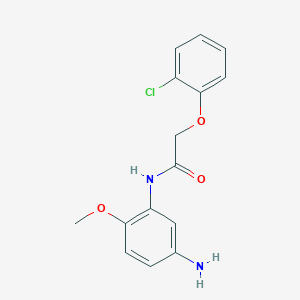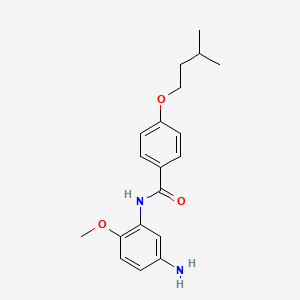
N-(3-氨基-2-甲基苯基)-2-(2-甲氧基乙氧基)-苯甲酰胺
描述
N-(3-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide, also known as AM2M-EB, is a compound that is used in a variety of scientific research applications. It is a derivative of benzamide, and its structure is composed of a benzene ring with an amide group and a methoxyethoxy group attached. AM2M-EB has been studied for its biochemical and physiological effects, as well as its use in laboratory experiments.
科学研究应用
结构分析与合成
- Demir 等人 (2015) 的一项研究使用 X 射线衍射、红外光谱和 DFT 计算探索了类似化合物的结构,突出了该化合物的晶体性质和进一步化学分析的潜力 (Demir 等人,2015)。
抗氧化特性
- Jovanović 等人 (2020) 的研究调查了氨基取代苯甲酰胺衍生物的电化学氧化,强调了它们作为抗氧化剂的能力,因为它们能够清除自由基。本研究提供了对这些化合物抗氧化活性的潜在机制的见解 (Jovanović 等人,2020)。
抗惊厥活性
- Lambert 等人 (1995) 合成了和评估了两种阿美托利德类似物,包括 4-氨基-N-(2-乙基苯基)苯甲酰胺,用于抗惊厥特性。这些化合物在最大电休克癫痫发作测试中显示出有希望的结果,表明在癫痫发作障碍中具有潜在的治疗应用 (Lambert 等人,1995)。
药理活性
- Abbasi 等人 (2014) 专注于 N-(3-羟基苯基)苯甲酰胺及其衍生物的合成,评估了它们对各种酶的酶抑制活性。本研究有助于了解苯甲酰胺衍生物在靶向特定生物途径中的药理潜力 (Abbasi 等人,2014)。
抗氧化剂
- Perin 等人 (2018) 合成了一系列具有不同取代基的 N-芳基苯甲酰胺,以评估它们的抗氧化能力。他们的研究结果表明,某些衍生物,特别是那些带有羟基的衍生物,表现出显着的抗氧化特性,表明有可能开发新的抗氧化剂 (Perin 等人,2018)。
属性
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-14(18)7-5-8-15(12)19-17(20)13-6-3-4-9-16(13)22-11-10-21-2/h3-9H,10-11,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXCHDQPVMSLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OCCOC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



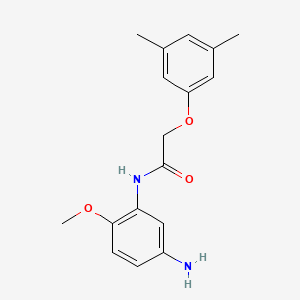

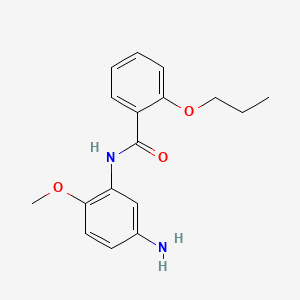
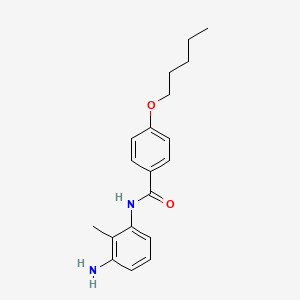
![N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385007.png)
![N-(3-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385008.png)

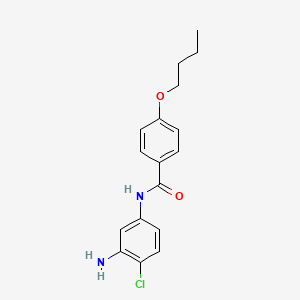
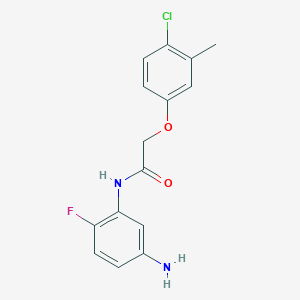
![N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385015.png)
